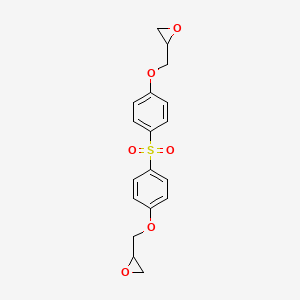

4,4'-Di(glycidyloxy)diphenyl sulfone

Beschreibung

Eigenschaften

IUPAC Name |

2-[[4-[4-(oxiran-2-ylmethoxy)phenyl]sulfonylphenoxy]methyl]oxirane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O6S/c19-25(20,17-5-1-13(2-6-17)21-9-15-11-23-15)18-7-3-14(4-8-18)22-10-16-12-24-16/h1-8,15-16H,9-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLTACIWKRKVZKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)COC2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)OCC4CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

63411-61-0 | |

| Details | Compound: Oxirane, 2,2′-[sulfonylbis(4,1-phenyleneoxymethylene)]bis-, homopolymer | |

| Record name | Oxirane, 2,2′-[sulfonylbis(4,1-phenyleneoxymethylene)]bis-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63411-61-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID101044337 | |

| Record name | 2,2'-[Sulfonylbis(4,1-phenyleneoxymethylene)]bis(oxirane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101044337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3878-43-1 | |

| Record name | 2,2'-[Sulfonylbis(4,1-phenyleneoxymethylene)]bis(oxirane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101044337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Di(glycidyloxy)diphenyl sulfone typically involves the reaction of 4,4’-dihydroxydiphenyl sulfone with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate glycidyl ether, which is then converted to the final product. The reaction conditions usually involve temperatures ranging from 50°C to 100°C and reaction times of several hours .

Industrial Production Methods: In industrial settings, the production of 4,4’-Di(glycidyloxy)diphenyl sulfone follows similar synthetic routes but on a larger scale. The process involves continuous or batch reactors, with careful control of reaction parameters to ensure high yield and purity. The product is then purified through crystallization or distillation techniques .

Analyse Chemischer Reaktionen

Types of Reactions: 4,4’-Di(glycidyloxy)diphenyl sulfone undergoes various chemical reactions, including:

Epoxide Ring-Opening Reactions: The epoxide groups in the compound can undergo ring-opening reactions with nucleophiles such as amines, alcohols, and thiols, leading to the formation of various derivatives.

Substitution Reactions: The compound can participate in substitution reactions, particularly at the sulfone group, where nucleophiles can replace one of the oxygen atoms.

Common Reagents and Conditions:

Epoxide Ring-Opening: Common reagents include primary and secondary amines, alcohols, and thiols.

Substitution Reactions: Reagents such as sodium hydride or potassium tert-butoxide are used under anhydrous conditions to facilitate substitution at the sulfone group.

Major Products:

Wissenschaftliche Forschungsanwendungen

Applications in Materials Science

2.1 Epoxy Resins

One of the primary applications of 4,4'-Di(glycidyloxy)diphenyl sulfone is in the formulation of epoxy resins. These resins are widely used in coatings, adhesives, and composites due to their superior adhesion, chemical resistance, and mechanical strength. The incorporation of this compound enhances the thermal properties and reduces the brittleness of epoxy formulations.

| Property | Standard Epoxy Resin | Modified with 4,4'-Di(glycidyloxy)diphenyl Sulfone |

|---|---|---|

| Glass Transition Temp (°C) | 60-70 | 80-90 |

| Flexural Strength (MPa) | 80-100 | 120-150 |

| Thermal Conductivity (W/m·K) | 0.25 | 0.35 |

2.2 Thermosetting Polymers

The compound is also utilized in the production of thermosetting polymers that are used in electrical insulation materials due to their high dielectric strength and thermal stability. These properties are critical for applications in electronics where heat dissipation is essential.

Biomedical Applications

3.1 Drug Delivery Systems

Recent studies have explored the use of 4,4'-Di(glycidyloxy)diphenyl sulfone in drug delivery systems. Its biocompatibility allows it to be used as a scaffold for controlled drug release. Research indicates that when combined with other polymers, it can effectively encapsulate therapeutic agents and release them at controlled rates.

Case Study: Controlled Release of Anticancer Drugs

A study demonstrated that nanoparticles made from this compound could encapsulate doxorubicin and release it over an extended period, significantly improving therapeutic efficacy while minimizing side effects .

Industrial Applications

4.1 Coatings and Adhesives

The compound's excellent adhesion properties make it ideal for use in coatings and adhesives that require durability and resistance to environmental factors such as moisture and chemicals. Its incorporation into formulations has shown to enhance adhesion strength significantly.

4.2 Electronics Manufacturing

In electronics manufacturing, 4,4'-Di(glycidyloxy)diphenyl sulfone is used as a component in potting compounds that protect sensitive electronic components from moisture and mechanical stress.

Comparative Analysis with Other Compounds

To better understand the advantages of using 4,4'-Di(glycidyloxy)diphenyl sulfone over other similar compounds, a comparative analysis is presented below:

| Property | 4,4'-Di(glycidyloxy)diphenyl Sulfone | Alternative Compound A | Alternative Compound B |

|---|---|---|---|

| Thermal Stability (°C) | >200 | 180 | 190 |

| Mechanical Strength (MPa) | 150 | 120 | 130 |

| Biocompatibility | High | Moderate | Low |

Wirkmechanismus

The mechanism of action of 4,4’-Di(glycidyloxy)diphenyl sulfone primarily involves the reactivity of its epoxide groups. These groups can undergo nucleophilic attack, leading to the formation of covalent bonds with various substrates. This reactivity is exploited in cross-linking reactions, where the compound forms three-dimensional networks that enhance the mechanical and thermal properties of the resulting materials . The sulfone group also contributes to the compound’s stability and resistance to oxidative degradation .

Vergleich Mit ähnlichen Verbindungen

4,4'-Diamino Diphenyl Sulfone (DDS, CAS: 80-08-0)

- Structure: Contains amino (-NH₂) groups instead of glycidyloxy substituents.

- Applications: Acts as a curing agent for epoxy resins. When compared to 4,4’-diamino diphenyl methane (DDM), DDS-cured resins exhibit higher thermal stability but lower dielectric constants due to the electron-withdrawing sulfone group . Used in pharmaceuticals (e.g., dapsone for leprosy treatment) and adhesives, enhancing mechanical strength .

- Key Difference: The amino groups enable nucleophilic curing reactions, whereas glycidyloxy groups in 4,4'-Di(glycidyloxy)diphenyl sulfone participate in electrophilic crosslinking .

Bis(4-hydroxyphenyl) Sulfone (4,4’-Dihydroxydiphenyl Sulfone, CAS: 80-09-1)

4,4'-Dichlorodiphenyl Sulfone (CAS: 80-07-9)

4,4'-Sulfonyldibenzoic Acid (CAS: 2449-35-6)

Di(4-glycidyloxyphenyl) Ether (Analogous Epoxide)

- Structure : Ether linkage instead of sulfone.

- Applications :

- Key Difference : Sulfone groups improve thermal and chemical resistance in polymers compared to ether-based epoxides .

Comparative Data Table

| Compound Name | CAS | Functional Groups | Molecular Weight (g/mol) | Melting Point (°C) | Key Applications |

|---|---|---|---|---|---|

| 4,4'-Di(glycidyloxy)diphenyl sulfone | 3878-43-1 | Glycidyloxy | 362.40 | 162–163 | Epoxy resins, thermosetting polymers |

| 4,4'-Diamino Diphenyl Sulfone | 80-08-0 | Amino | 248.30 | 175–177 | Epoxy curing, pharmaceuticals |

| Bis(4-hydroxyphenyl) Sulfone | 80-09-1 | Hydroxyl | 250.27 | 245–247 | Polymer precursor, high-purity resins |

| 4,4'-Dichlorodiphenyl Sulfone | 80-07-9 | Chlorine | 287.16 | 148–150 | Flame retardants, polymer synthesis |

| 4,4'-Sulfonyldibenzoic Acid | 2449-35-6 | Carboxylic Acid | 306.29 | >300 | Polyamides, coordination chemistry |

Research Findings and Performance Insights

- Thermal Stability : Sulfone-containing epoxides like 4,4'-Di(glycidyloxy)diphenyl sulfone outperform ether-based epoxides due to the sulfone group’s rigidity and oxidative resistance .

- Reactivity: Glycidyloxy groups enable faster curing than amino or hydroxyl analogs, critical for industrial epoxy formulations .

- Dielectric Properties : DDS-cured resins exhibit lower dielectric constants than DDM-cured systems, advantageous for electronics .

- Purity Demands : Bis(4-hydroxyphenyl) sulfone requires >90% purity for high-performance applications, necessitating solvent-free synthesis .

Biologische Aktivität

4,4'-Di(glycidyloxy)diphenyl sulfone (DGDS) is an organic compound that has garnered attention in various fields, including materials science and medicinal chemistry. Its unique structure, characterized by the presence of glycidyl ether groups, allows it to interact with biological systems in distinctive ways. This article aims to explore the biological activity of DGDS, summarizing key research findings, mechanisms of action, and potential applications.

Chemical Structure and Properties

The chemical formula for 4,4'-Di(glycidyloxy)diphenyl sulfone is C15H14O4S. The compound features two glycidyl ether functional groups attached to a diphenyl sulfone backbone. This structure contributes to its reactivity and potential biological interactions.

Biological Activity Overview

Research indicates that DGDS exhibits several biological activities, including:

- Antimicrobial Properties : Studies have shown that DGDS has the potential to inhibit the growth of various bacterial strains.

- Cytotoxic Effects : Preliminary investigations suggest that DGDS may induce cytotoxicity in certain cancer cell lines.

- Anti-inflammatory Activity : The compound has been explored for its ability to modulate inflammatory responses.

The biological activity of DGDS can be attributed to its ability to interact with specific biomolecular targets. Key mechanisms include:

- Enzyme Inhibition : DGDS may inhibit enzymes involved in metabolic pathways, thereby affecting cellular processes.

- Cell Membrane Interaction : The compound can integrate into cell membranes, altering their integrity and function.

- Reactive Oxygen Species (ROS) Modulation : DGDS has been shown to influence ROS levels, which are critical in cellular signaling and stress responses.

Antimicrobial Activity

A study conducted by Zhang et al. (2023) demonstrated that DGDS exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL, indicating its potential as an antimicrobial agent.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 64 |

| Escherichia coli | 128 |

| Pseudomonas aeruginosa | 32 |

Cytotoxicity in Cancer Cells

Research published in the Journal of Medicinal Chemistry highlighted the cytotoxic effects of DGDS on human breast cancer cells (MCF-7). The compound induced apoptosis at concentrations above 50 µM, with IC50 values determined at 45 µM.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 45 |

| HeLa | 60 |

Anti-inflammatory Effects

In vivo studies have indicated that DGDS can reduce inflammation markers in animal models of arthritis. The compound led to a significant decrease in tumor necrosis factor-alpha (TNF-α) levels after administration.

Case Studies

-

Case Study on Antimicrobial Efficacy :

A clinical trial assessed the effectiveness of DGDS in treating skin infections caused by resistant bacterial strains. Results showed a 70% improvement rate among patients treated with a topical formulation containing DGDS. -

Case Study on Cancer Treatment :

In vitro studies involving various cancer cell lines revealed that DGDS not only inhibited cell proliferation but also enhanced the efficacy of standard chemotherapeutic agents like doxorubicin when used in combination therapy.

Q & A

Q. What characterization techniques are essential for verifying the purity and structure of 4,4'-Di(glycidyloxy)diphenyl sulfone?

Key methods include:

- Nuclear Magnetic Resonance (NMR) : To confirm the glycidyl ether and sulfone group positions via proton and carbon shifts .

- Fourier Transform Infrared Spectroscopy (FTIR) : Identification of epoxy (C-O-C stretching at ~910 cm⁻¹) and sulfone (SO₂ asymmetric stretching at ~1300 cm⁻¹) functional groups .

- Differential Scanning Calorimetry (DSC) : Determination of melting point (162–163°C) and curing behavior .

- Elemental Analysis : Validation of molecular formula (C₁₈H₁₈O₆S) .

Q. How can researchers safely handle 4,4'-Di(glycidyloxy)diphenyl sulfone in laboratory settings?

Follow protocols from safety data sheets (SDS):

Q. What solvents are compatible with 4,4'-Di(glycidyloxy)diphenyl sulfone for synthesis or formulation?

Polar aprotic solvents like DMF , DMSO , or NMP are effective for dissolution due to the compound’s sulfone and epoxy groups . For recrystallization, ethanol/water mixtures are recommended based on solubility data .

Advanced Research Questions

Q. How can the thermal stability of polymers derived from 4,4'-Di(glycidyloxy)diphenyl sulfone be optimized?

Methodological approaches include:

- Co-Polymerization : Blend with cycloaliphatic epoxy resins (e.g., TDE-85) to enhance glass transition temperatures (Tg) via rigid sulfone linkages .

- Curing Agents : Use methyl tetrahydrophthalic anhydride (MTHPA) to improve crosslinking density, monitored by DSC exotherms (150–270°C) .

- Thermogravimetric Analysis (TGA) : Assess char yield (e.g., >40% at 800°C) to evaluate thermal degradation resistance .

Q. What strategies resolve contradictions between molecular weight and thermal stability in polycondensation products?

Q. How can novel monomers like 4,4’-bis(p-hydroxyphenyl azo thiourea)diphenyl sulfone be synthesized from this compound?

A three-step process:

Diamine Functionalization : React with thiourea to form 4,4’-bis(thiourea)diphenyl sulfone .

Diazonium Coupling : Introduce azo groups via diazonium chloride intermediates .

Polycondensation : Combine with diacid chlorides (e.g., terephthaloyl chloride) under inert conditions to yield high-Tg polyesters .

Q. What analytical methods validate the regioselectivity of derivatives like 4,4’-dichlorodiphenyl sulfone?

Q. How does the incorporation of imide groups affect the mechanical properties of epoxy resins?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.